1-methyl-3-(tributylstannyl)-1H-pyrazole

Catalog No.
S3181510
CAS No.
204385-09-1
M.F
C16H32N2Sn
M. Wt
371.156
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-(tributylstannyl)-1H-pyrazole

CAS Number

204385-09-1

Product Name

1-methyl-3-(tributylstannyl)-1H-pyrazole

IUPAC Name

tributyl-(1-methylpyrazol-3-yl)stannane

Molecular Formula

C16H32N2Sn

Molecular Weight

371.156

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;

InChI Key

ZULXRENFZHLYBM-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN(C=C1)C

solubility

not available
  • Organotin chemistry

    1-Methyl-3-(tributylstannyl)-1H-pyrazole belongs to the class of organotin compounds, which contain a tin-carbon bond. Organotin chemistry is a broad field with applications in various areas, including materials science, catalysis, and medicine . The tributyltin group (SnBu3) in this molecule acts as an organotin moiety, and research might explore its reactivity and potential uses in these fields.

  • Pyrazole derivatives

    The molecule also contains a pyrazole ring, a five-membered heterocyclic ring with two nitrogen atoms. Pyrazoles are known for their diverse biological activities . Research could investigate if 1-methyl-3-(tributylstannyl)-1H-pyrazole exhibits any interesting biological properties or if the tin moiety can be used to modify the existing properties of the pyrazole ring for specific applications.

  • Organic synthesis

    The tributyltin group can participate in various organic reactions. Research could explore the use of 1-methyl-3-(tributylstannyl)-1H-pyrazole as a reagent or intermediate in organic synthesis for the preparation of more complex molecules.

1-Methyl-3-(tributylstannyl)-1H-pyrazole is a pyrazole derivative characterized by the presence of a methyl group and a tributylstannyl substituent at the 3-position. Its molecular formula is C13H23N2SnC_{13}H_{23}N_2Sn, and it features a stannyl group, which is known for its utility in organometallic chemistry and as a reagent in various chemical transformations. The compound's structure allows for significant reactivity, particularly in nucleophilic substitution reactions, making it an important intermediate in organic synthesis.

The reactivity of 1-methyl-3-(tributylstannyl)-1H-pyrazole primarily involves its ability to act as a nucleophile due to the presence of the tributylstannyl group. This stannyl group can participate in various reactions, such as:

  • N-Methylation: The compound can undergo N-methylation by treatment with reagents like lithium diisopropylamide (LDA) and iodomethane, leading to the formation of more complex pyrazole derivatives .
  • Electrophilic Substitution: The addition reaction of lithiated pyrazoles allows for the introduction of diverse substituents at different positions on the pyrazole ring, enhancing the compound's versatility in synthesis .

While specific biological activity data for 1-methyl-3-(tributylstannyl)-1H-pyrazole is limited, compounds with similar stannyl groups have been investigated for their potential pharmacological properties. Organotin compounds are often studied for their cytotoxicity and potential use in medicinal chemistry due to their ability to interact with biological systems. Further research is needed to elucidate any specific biological activities associated with this compound.

The synthesis of 1-methyl-3-(tributylstannyl)-1H-pyrazole typically involves several steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 5-tributylstannyl-4-fluoro-1H-pyrazole.
  • N-Methylation: This intermediate undergoes N-methylation using LDA followed by iodomethane to yield the desired product in high yield .
  • Subsequent Functionalization: The compound can be further functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents at position 5 .

1-Methyl-3-(tributylstannyl)-1H-pyrazole finds applications primarily in organic synthesis as an intermediate for creating more complex molecules. Its utility is particularly noted in:

  • Drug Development: As a building block in the synthesis of pharmaceutical compounds.
  • Material Science: In the development of new materials through organometallic chemistry.

Interaction studies involving 1-methyl-3-(tributylstannyl)-1H-pyrazole primarily focus on its reactivity with electrophiles and other nucleophiles. Understanding these interactions can help predict how this compound might behave in various chemical environments, which is crucial for its application in synthetic chemistry.

Several compounds share structural similarities with 1-methyl-3-(tributylstannyl)-1H-pyrazole, particularly within the pyrazole family and organotin compounds. Notable examples include:

  • 5-Tributylstannyl-4-fluoro-1H-pyrazole: This compound serves as a precursor and exhibits similar reactivity patterns but lacks the methyl group at position 3.
Compound NameStructural FeaturesUnique Characteristics
1-Methyl-3-(tributylstannyl)-1H-pyrazoleMethyl and tributylstannyl groupsEnhanced nucleophilicity due to stannyl
5-Tributylstannyl-4-fluoro-1H-pyrazoleFluorine substituentDifferent electrophilic properties
4-Tributylstannyl-3-methyl-1H-pyrazoleMethyl at position 3Variations in reactivity based on position

The unique combination of substituents on 1-methyl-3-(tributylstannyl)-1H-pyrazole imparts distinct chemical properties that differentiate it from its analogs, especially in terms of reactivity and potential applications in synthetic pathways.

Direct stannylation represents the most straightforward method for introducing the tributylstannyl group into the pyrazole scaffold. This approach typically involves reacting 1-methyl-1H-pyrazole with tributyltin chloride under mild conditions, often in solvents such as dichloromethane or tetrahydrofuran . The reaction proceeds via nucleophilic substitution, where the nitrogen atom at the 3-position of the pyrazole ring displaces the chloride ligand on the tributyltin reagent.

Key advantages of this method include high yields (reported to exceed 80% in optimized systems ) and minimal byproduct formation. The choice of solvent significantly impacts reaction kinetics, with polar aprotic solvents like tetrahydrofuran facilitating faster reaction rates compared to nonpolar alternatives. Recent studies have demonstrated that maintaining anhydrous conditions and inert atmospheres further enhances reproducibility by preventing tin oxidation .

Lithiation-Stannylation Sequences

While direct stannylation remains predominant, lithiation-stannylation sequences offer an alternative pathway for introducing the tributylstannyl group at specific positions. This method involves initial deprotonation of the pyrazole ring using strong bases such as lithium diisopropylamide, followed by treatment with tributyltin chloride. Though detailed mechanistic studies of this approach are limited in the provided literature, analogous systems suggest that lithiation enhances regioselectivity by directing stannylation to the most electronegative nitrogen center .

Challenges in this methodology include the sensitivity of organolithium intermediates to moisture and the need for cryogenic conditions (-78°C) to maintain intermediate stability. Recent advances in flow chemistry have shown promise in addressing these limitations, though further research is required to optimize this technique for large-scale applications.

Optimization of Reaction Parameters

Systematic optimization has revealed critical factors influencing stannylation efficiency:

ParameterOptimal RangeImpact on Yield
Temperature0-25°C±5% efficiency
Solvent Polarityε = 7.5-20.715% variation
Tin:Pyrazole Ratio1.2:1Maximizes yield
Reaction Time4-6 hours90% completion

Polar solvents like tetrahydrofuran improve reagent solubility but may promote side reactions at elevated temperatures . Kinetic studies demonstrate pseudo-first-order dependence on pyrazole concentration, with an activation energy of 58 kJ/mol . Microwave-assisted synthesis has recently emerged as a promising optimization strategy, reducing reaction times by 40% while maintaining yield parity .

Alternative Synthetic Strategies

Innovative approaches have expanded the synthetic toolkit for this organotin compound:

  • Oxidative Coupling Pathways: Titanium-mediated N-N coupling reactions enable pyrazole formation from diazatitanacycle precursors [4]. This method employs ferrocenium salts as oxidants, achieving quantitative conversion through inner-sphere electron transfer mechanisms [4].

  • Multicomponent Reactions: Organocatalytic systems using pyrrolidine-BzOH salts facilitate one-pot syntheses of pyrazole derivatives [3]. Though not directly applied to tributylstannyl analogues, these methods demonstrate potential for adaptation through strategic reagent substitution.

  • Metal-Free Approaches: Photochemical activation using visible light catalysts has shown preliminary success in tin-carbon bond formation, though yields remain suboptimal compared to traditional methods.

Green Chemistry Approaches

Sustainable synthesis of 1-methyl-3-(tributylstannyl)-1H-pyrazole focuses on three key areas:

  • Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether reduces environmental impact while maintaining reaction efficiency .
  • Catalytic Systems: Bifunctional organocatalysts enable 100% atom economy in related pyrazolone syntheses, suggesting potential for tributylstannyl adaptations [3].
  • Energy Efficiency: Continuous flow reactors reduce energy consumption by 60% compared to batch processes through improved heat transfer and reaction control .

Recent advances in electrochemical tin activation demonstrate particular promise, eliminating the need for stoichiometric metal reagents while achieving comparable yields [4]. Life cycle assessments of these green methods indicate a 35% reduction in carbon footprint relative to conventional approaches .

The chemistry of 1-methyl-3-(tributylstannyl)-1H-pyrazole demonstrates remarkable structural diversity through its positional isomers. The tributylstannyl group can be positioned at different carbon atoms of the pyrazole ring, creating distinct isomeric forms with varying chemical properties and reactivities [2].

The 3-substituted variant represents the most extensively studied isomer, with the molecular formula C16H32N2Sn and molecular weight of 371.16 g/mol [3]. This compound features the tributylstannyl group attached to the carbon adjacent to the nitrogen atom, creating a specific electronic environment that influences its chemical behavior [2] [4].

1,3-Dipolar cycloaddition reactions serve as the primary synthetic route for 3-substituted tributylstannyl-pyrazoles. These reactions involve the regioselective addition of diazomethane and ethyl diazoacetate to tributylstannyl-acetylenes, yielding the corresponding 3(5)-tributylstannylpyrazoles with high regioselectivity [2] [4]. The reaction mechanism proceeds through the formation of a 1,3-dipolar intermediate, which then cyclizes to form the pyrazole ring with the tributylstannyl group positioned at the 3-position [5].

The 4-substituted isomer, 1-methyl-4-(tributylstannyl)-1H-pyrazole, exhibits different synthetic requirements and reactivity patterns. This compound is typically prepared through lithiation-stannylation sequences, wherein 4-bromo-1-methylpyrazole undergoes treatment with n-butyllithium followed by tributylstannyl chloride [6] [7]. The synthetic yield for this transformation is approximately 36.87%, indicating the challenging nature of this substitution pattern [6].

The 5-substituted variant, 1-methyl-5-(tributylstannyl)-1H-pyrazole, can be accessed through direct lithiation of the pyrazole ring followed by stannylation. This approach involves the treatment of 1-methylpyrazole with lithium diisopropylamide (LDA) at low temperatures, followed by reaction with tributylstannyl chloride [8] [5]. The 5-position shows enhanced reactivity due to its electron-rich nature and reduced steric hindrance compared to the 4-position [2] [5].

Comparative Analysis of 3-, 4-, and 5-Substituted Variants

The structural variations between these positional isomers manifest in significant differences in their chemical reactivity and synthetic utility. The 3-substituted variant demonstrates superior cross-coupling activity, with yields ranging from 85-95% in palladium-catalyzed reactions [2] [9]. This enhanced reactivity stems from the favorable electronic environment created by the proximity of the tributylstannyl group to the pyrazole nitrogen atom [2] [10].

The 4-substituted isomer exhibits moderate cross-coupling activity with yields of 60-75%, reflecting the electron-deficient nature of the 4-position and increased steric hindrance [6] [7]. The electronic environment at the 4-position is less conducive to cross-coupling reactions due to the reduced electron density and the steric bulk of the tributylstannyl group [11] [12].

The 5-substituted variant shows the highest cross-coupling yields (90-98%), attributed to the electron-rich nature of the 5-position and minimal steric hindrance [8] [5]. The 5-position benefits from favorable electronic effects and optimal spatial arrangement for transmetalation processes in cross-coupling reactions [14].

Iodination reactions further illustrate the reactivity differences between these isomers. The 3-substituted compound achieves 94% yield in iodination with molecular iodine in tetrahydrofuran, demonstrating the high reactivity of the tributylstannyl group at this position [2]. The 4-substituted isomer shows significantly lower iodination yield (42%), consistent with its reduced reactivity profile [2]. The 5-substituted variant exhibits moderate iodination yield (54%), indicating intermediate reactivity between the 3- and 4-positions [2].

Stability considerations reveal that the 5-substituted isomer represents the most stable configuration, followed by the 3-substituted variant, with the 4-substituted isomer showing the lowest stability [2] [10]. This stability trend correlates with the electronic distribution and steric factors inherent to each substitution pattern.

Structural Influence on Reactivity Patterns

The structural variations in tributylstannyl-pyrazole isomers profoundly influence their reactivity patterns through both electronic and steric effects. The tributylstannyl group functions as an excellent leaving group in cross-coupling reactions, with its departure facilitated by the formation of stable organotin intermediates [15] [16] [17].

Electronic effects play a crucial role in determining reactivity patterns. The 3- and 5-positions exhibit electron-rich characteristics due to their proximity to the pyrazole nitrogen atoms, enhancing the nucleophilicity of the tributylstannyl group and facilitating transmetalation processes [10] [18]. Conversely, the 4-position demonstrates electron-deficient character, reducing the reactivity of the tributylstannyl group and requiring more forcing conditions for successful cross-coupling [11] [12].

Steric factors significantly influence the accessibility of the tributylstannyl group for reaction with palladium catalysts. The 5-position offers the least steric hindrance, allowing for optimal catalyst coordination and efficient transmetalation [14]. The 3-position experiences moderate steric effects, while the 4-position suffers from substantial steric crowding due to the proximity of both nitrogen atoms [2] [7].

The mechanism of cross-coupling reactions involves oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the tributylstannyl-pyrazole and subsequent reductive elimination [9] [19]. The efficiency of the transmetalation step depends critically on the electronic and steric properties of the tributylstannyl group, explaining the observed reactivity differences between positional isomers [17] [20].

Substituent effects on the pyrazole ring further modulate reactivity patterns. Electron-donating groups enhance the nucleophilicity of the pyrazole ring, increasing the reactivity of the tributylstannyl group [10] [18]. Electron-withdrawing groups have the opposite effect, reducing reactivity and requiring modified reaction conditions [21] [22].

Computational Investigations of Structure-Reactivity Relationships

Computational investigations provide valuable insights into the structure-reactivity relationships of tributylstannyl-pyrazole isomers. Density functional theory (DFT) calculations at various levels of theory have been employed to elucidate the electronic structure and reactivity patterns of these compounds [23] [24] [25].

Frontier molecular orbital analysis reveals significant differences in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies between the positional isomers. The 3-substituted isomer exhibits a HOMO energy of -5.82 eV and LUMO energy of -1.23 eV, resulting in an energy gap of 4.59 eV [26] [23]. The 4-substituted variant shows a HOMO energy of -6.15 eV and LUMO energy of -1.45 eV, with an energy gap of 4.70 eV [22] [27]. The 5-substituted isomer demonstrates a HOMO energy of -5.65 eV and LUMO energy of -1.08 eV, yielding an energy gap of 4.57 eV [24] [25].

Chemical hardness calculations provide insights into the reactivity of these isomers. The 4-substituted compound exhibits the highest chemical hardness (2.35), indicating reduced reactivity, while the 5-substituted isomer shows the lowest hardness (2.285), consistent with its enhanced reactivity [23] [22]. The 3-substituted variant demonstrates intermediate hardness (2.295), aligning with its moderate reactivity profile [26] [23].

Electronegativity values further support the reactivity trends observed experimentally. The 4-substituted isomer shows the highest electronegativity (3.80), reflecting its electron-deficient character, while the 5-substituted variant exhibits the lowest electronegativity (3.365), consistent with its electron-rich nature [23] [22]. The 3-substituted compound displays intermediate electronegativity (3.525) [26] [23].

Dipole moment calculations reveal interesting structural characteristics. The 5-substituted isomer exhibits the highest dipole moment (3.68 Debye), indicating significant charge separation, while the 4-substituted variant shows the lowest dipole moment (2.87 Debye) [23] [22]. The 3-substituted compound demonstrates an intermediate dipole moment (3.42 Debye) [26] [23].

Molecular electrostatic potential (MEP) analysis provides visualization of the electronic distribution in these isomers. The calculations reveal distinct patterns of electrophilic and nucleophilic sites, with the tributylstannyl group showing enhanced leaving group character at the 5-position compared to other positions [23] [22] [24].

Time-dependent DFT calculations enable prediction of electronic transitions and UV-Vis spectra. These calculations show that the electronic transitions predominantly involve the pyrazole ring system, with the tributylstannyl group influencing the transition energies through its electronic effects [25] [28] [29].

Natural bond orbital (NBO) analysis provides insights into the bonding characteristics and charge distribution in these isomers. The calculations reveal that the carbon-tin bond exhibits varying degrees of ionic character depending on the substitution position, with implications for the leaving group ability of the tributylstannyl moiety [23] [22] [30].

Thermochemical calculations using various computational methods, including G4-MP2 and approximated CCSD(T), provide accurate energetic data for understanding the stability and reactivity of these isomers [31] [32]. These calculations support the experimental observations regarding the relative stability and reactivity of the different positional isomers.

Dates

Last modified: 04-14-2024

Explore Compound Types